
N-methyl-1,3,4-oxadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-methyl-1,3,4-oxadiazol-2-amine” is a chemical compound with the molecular formula C3H5N3O . It is also known by its IUPAC name as this compound . The compound has a molecular weight of 99.09 .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, including “this compound”, has been reported in various studies . For instance, one study described the synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity . Another study discussed a direct annulation of hydrazides with methyl ketones for the synthesis of 1,3,4-oxadiazoles .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C3H5N3O/c1-4-3-6-5-2-7-3/h2H,1H3, (H,4,6) . This indicates that the compound consists of one carbon atom, three hydrogen atoms, three nitrogen atoms, and one oxygen atom .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The melting point of the compound is reported to be between 71-72°C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
- Efficient Synthesis of 1,3,4-Oxadiazole Derivatives: A method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives has been developed using (N-isocyanimino)triphenylphosphorane, secondary amines, carboxylic acids, and aromatic aldehydes without catalysts or activation at ambient temperatures (Ramazani & Rezaei, 2010).
Biological and Medicinal Applications
Antimicrobial and Anticancer Potential
A series of oxadiazole analogues derived from 2-aminopyridine demonstrated significant in vitro antiproliferative activity against various cancer cell lines, including leukemia and lung cancer. Certain compounds also exhibited notable antibacterial and antifungal activities (Ahsan & Shastri, 2015).
Electroluminescent Material Development
1,3,4-Oxadiazole derivatives with an amine and alkyl tail were synthesized as novel electroluminescent materials. The structure of the amine and length of the alkyl tail significantly influenced the phase structure of these derivatives (Mochizuki et al., 2000).
Synthesis of Energetic Material Precursors
5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, an energetic material precursor, was synthesized and characterized. The structure exhibits intermolecular hydrogen bonds forming two-dimensional molecular layers and displays strong π-interactions (Zhu et al., 2021).
Antioxidant Activity Study
Ultrasound-assisted synthesis of 1,3,4-oxadiazol-2-amines showed significant antioxidant properties, indicating potential use in treating diseases related to oxidative stress, such as cancer and diabetes (Beyzaei et al., 2021).
Development of Anti-Inflammatory Agents
A series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their radical scavenging and anti-inflammatory properties, showing significant efficacy in in vivo anti-inflammatory activity (Iyer et al., 2016).
Zukünftige Richtungen
The future directions for “N-methyl-1,3,4-oxadiazol-2-amine” and its derivatives could involve further exploration of their biological activities, particularly for cancer treatment . Structural modifications are important to ensure high cytotoxicity towards malignant cells . These compounds have shown promising results when combined with outstanding oxadiazole scaffolds, which selectively interact with nucleic acids, enzymes, and globular proteins . Further refinement of 1,3,4-oxadiazole as anti-infective agents is also suggested .
Wirkmechanismus
Target of Action
N-methyl-1,3,4-oxadiazol-2-amine primarily targets various enzymes such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular processes, including DNA replication, gene expression, and cell proliferation .
Mode of Action
The compound interacts with its targets, leading to the inhibition of these enzymes . This interaction results in the disruption of the normal functioning of these enzymes, thereby affecting the cellular processes they regulate .
Biochemical Pathways
The inhibition of these enzymes affects several biochemical pathways. For instance, the inhibition of thymidylate synthase disrupts DNA synthesis, while the inhibition of HDAC affects gene expression . Similarly, the inhibition of topoisomerase II disrupts DNA replication, and the inhibition of telomerase affects cell proliferation .
Pharmacokinetics
The compound’s molecular weight of 9909 suggests that it may have good bioavailability .
Result of Action
The result of this compound’s action is the disruption of normal cellular processes, leading to potential cytotoxic effects . This makes it a promising candidate for the development of anticancer drugs .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . Additionally, the compound’s interaction with its targets can be influenced by the pH and the presence of other molecules in the cellular environment.
Eigenschaften
IUPAC Name |
N-methyl-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O/c1-4-3-6-5-2-7-3/h2H,1H3,(H,4,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRJEBLQKJTZMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2896784.png)
![N-[5-acetyl-2-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2896785.png)
![Ethyl 1-[(4-cyanophenyl)carbamoyl]piperidine-4-carboxylate](/img/structure/B2896786.png)

![3-isobutyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896788.png)
![3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepine](/img/structure/B2896789.png)
![6-cyano-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridine-3-sulfonamide](/img/structure/B2896793.png)




![ethyl 2-(2-((4-phenylthiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2896803.png)
![2'-Amino-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2896805.png)